molecular formula C18H15F2N3O2 B2462071 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide CAS No. 1796885-97-6

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide

Cat. No.: B2462071
CAS No.: 1796885-97-6
M. Wt: 343.334
InChI Key: WRLQWEQXNIZIIX-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]oxazole ring fused with a pyrrolidine ring and is substituted with a difluorophenyl group

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

Molecular docking against the 4URO receptor demonstrated that molecule 4c showed a maximum dock score of (-) 8.0 kcal/mol . MD simulation data reflected the stable ligand-receptor interaction .

Future Directions

The synthesized molecules were validated using molecular docking, MD simulation, MMPBSA analysis, and DFT calculation . Among all the molecules, 4c showed maximum activity . The activity profile of the synthesized molecules against tested micro-organisms was found to be 4c>4b>4a>4e>4f>4d . This suggests potential future directions in the development of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]oxazole ring through cyclization reactions, followed by the introduction of the pyrrolidine ring via nucleophilic substitution. The difluorophenyl group is then added using electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]oxazole: Known for its use in skin-lightening agents through inhibition of melanin biosynthesis.

    Benzo[d]oxazole derivatives: These compounds share structural similarities and are studied for various applications, including medicinal chemistry and material science.

Uniqueness

1-(benzo

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c19-11-7-8-12(20)14(10-11)21-17(24)15-5-3-9-23(15)18-22-13-4-1-2-6-16(13)25-18/h1-2,4,6-8,10,15H,3,5,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQWEQXNIZIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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